molecular formula C13H11ClF2N2O B12822341 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride

2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride

Cat. No.: B12822341
M. Wt: 284.69 g/mol
InChI Key: FTGDVIOWTIEHAJ-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-aminobenzoyl chloride.

    Reaction: The 3,4-difluoroaniline is reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Formation of Benzamide: The reaction leads to the formation of 2-Amino-N-(3,4-difluorophenyl)benzamide.

    Hydrochloride Salt Formation: The benzamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as forming a single fluorine-substituted phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or alkyl halides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of mono-fluorophenyl derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

  • 2-Amino-N-(4-fluorophenyl)benzamide
  • 2-Amino-N-(2,3-difluorophenyl)benzamide
  • 2-Amino-N-(3,5-difluorophenyl)benzamide

Comparison:

  • Uniqueness: The presence of the 3,4-difluorophenyl group in 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride provides unique electronic and steric properties, making it distinct from other similar compounds.
  • Activity: The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C13H11ClF2N2O

Molecular Weight

284.69 g/mol

IUPAC Name

2-amino-N-(3,4-difluorophenyl)benzamide;hydrochloride

InChI

InChI=1S/C13H10F2N2O.ClH/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16;/h1-7H,16H2,(H,17,18);1H

InChI Key

FTGDVIOWTIEHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)N.Cl

Origin of Product

United States

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